N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, methyl, methoxy, and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The introduction of the chloro, methyl, and methoxy groups is achieved through nucleophilic substitution reactions. For instance, 3-chloro-2-methylaniline and 4-methoxyaniline can be reacted with cyanuric chloride under controlled conditions.
Morpholino Group Addition: The morpholino group is introduced via a nucleophilic substitution reaction, where morpholine reacts with the triazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Potential use in developing drugs due to its unique structure and biological activity.
Medicine
Anticancer Research: Investigated for its potential anticancer properties.
Antimicrobial Agents: Studied for its effectiveness against various microbial strains.
Industry
Agriculture: Used in the synthesis of herbicides and pesticides.
Dye Industry: Employed in the production of dyes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves interaction with specific molecular targets. These include:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: Modulates various cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group, affecting its solubility and reactivity.
N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-piperidino-1,3,5-triazine-2,4-diamine: Contains a piperidino group instead of morpholino, altering its biological activity.
Uniqueness
The presence of the morpholino group in N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine enhances its solubility and ability to interact with biological targets, making it more versatile in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-17(22)4-3-5-18(14)24-20-25-19(23-15-6-8-16(29-2)9-7-15)26-21(27-20)28-10-12-30-13-11-28/h3-9H,10-13H2,1-2H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFKFPJPGSZZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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